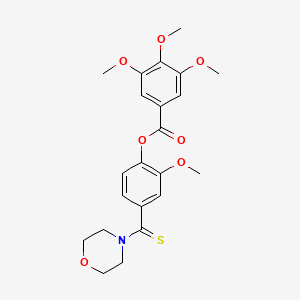
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide
描述
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and sodium hydrogen carbonate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the 3,4-dihydroisoquinolinone moiety, is known to interact with various biological targets, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolinone: Shares the core structure and exhibits similar biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These compounds have similar synthetic routes and pharmacological properties.
Uniqueness
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide is unique due to its specific substitution pattern, which enhances its biostability and pharmacological profile
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-20-19(22)17-9-7-15(8-10-17)13-21-12-11-16-5-3-4-6-18(16)14-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRIHAICXNCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B3883242.png)
![(4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3883244.png)
![2-methyl-8-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3883263.png)
![N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B3883268.png)
![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
![1,4-di-tert-butyl-3-hydroxy-3-methylbicyclo[2.2.0]hex-5-en-2-one](/img/structure/B3883296.png)

![ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3883316.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3883321.png)
![2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B3883329.png)
![N-{4-[({2-[(2-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3883336.png)
![4-[4-(Diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3883338.png)

![(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B3883348.png)
